molecular formula C16H19NO2S2 B2847843 4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide CAS No. 2309602-79-5

4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2847843
CAS No.: 2309602-79-5
M. Wt: 321.45
InChI Key: UKYZUKIXFVZIMX-UHFFFAOYSA-N
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Description

4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide, a plausible synthetic route could involve the condensation of a thiophene derivative with a tetrahydropyran intermediate under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of catalysts like palladium or copper in the presence of appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of carbonyl groups can produce alcohols.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a tetrahydropyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-12-8-14(21-9-12)15(18)17-11-16(3-5-19-6-4-16)13-2-7-20-10-13/h2,7-10H,3-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZUKIXFVZIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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